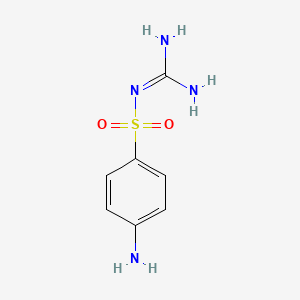

磺胺胍

描述

磺胺胍是一种磺胺类抗生素,属于苯磺胺类有机化合物。它是磺胺的胍衍生物,主要用于兽药。 磺胺胍在胃肠道中的吸收率很低,使其适用于治疗细菌性痢疾和其他肠道感染 .

科学研究应用

磺胺胍在科学研究中有多种应用,包括:

作用机制

磺胺胍通过抑制细菌中的二氢叶酸合成酶发挥作用,从而阻断二氢叶酸的合成。 这种抑制作用阻止细菌合成叶酸,而叶酸是细菌生长和复制所必需的 . 磺胺类药物,包括磺胺胍,对革兰氏阳性菌和革兰氏阴性菌均有效 .

与相似化合物的比较

磺胺胍与其他磺胺类抗生素相似,例如磺胺嘧啶和磺胺异噁唑。 它在胃肠道中的吸收率很低,使其在治疗肠道感染方面尤其有效 . 其他类似化合物包括:

磺胺嘧啶: 用于治疗多种细菌感染,与磺胺胍相比具有更好的吸收性.

磺胺异噁唑: 另一种磺胺类抗生素,具有类似的抗菌特性,但药代动力学不同.

磺胺胍独特的性质和应用使其成为科学研究和医疗治疗中的一种宝贵化合物。

生化分析

Biochemical Properties

Sulfaguanidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The structure of Sulfaguanidine includes several active fragments: aniline, sulfonic, and guanidine . These fragments are believed to be responsible for its physiological activity .

Molecular Mechanism

Sulfaguanidine exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and cause changes in gene expression . The sulfonamide group in Sulfaguanidine is the preferred protonation site in a solution .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sulfaguanidine change over time. Studies have shown that under UV and electron beam irradiation, Sulfaguanidine undergoes significant transformation . The conversion of Sulfaguanidine under electron beam irradiation for up to 1 min was more than 80%, compared with UV radiation .

准备方法

磺胺胍可以通过多种方法合成。一种常见的合成方法是硝酸胍与N-乙酰磺酰氯反应。 该工艺包括以下步骤 :

硝酸胍的制备:

氯磺酸的制备: 浓硫酸加热得到三氧化硫,三氧化硫与氯化氢气体反应生成氯磺酸。

与乙酰苯胺反应: 将乙酰苯胺加入到氯磺酸中,搅拌加热进行反应。

N-乙酰磺酰氯的形成: 冷却反应混合物,加入水分解氯磺酸,然后加热搅拌使产物结晶。

最终反应: 将硝酸胍溶解在水中,加入N-乙酰磺酰氯。用液态烧碱调节pH值,冷却溶液即可得到磺胺胍。

化学反应分析

相似化合物的比较

Sulfaguanidine is similar to other sulfonamide antibiotics, such as sulfadiazine and sulfisoxazole. it is unique in its poor absorption from the gastrointestinal tract, making it particularly effective for treating enteric infections . Other similar compounds include:

Sulfadiazine: Used to treat a variety of bacterial infections and has better absorption compared to sulfaguanidine.

Sulfisoxazole: Another sulfonamide antibiotic with similar antibacterial properties but different pharmacokinetics.

Sulfaguanidine’s unique properties and applications make it a valuable compound in both scientific research and medical treatment.

属性

IUPAC Name |

2-(4-aminophenyl)sulfonylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBKOPJOKNSWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023609 | |

| Record name | Sulfaguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57-67-0 | |

| Record name | Sulfaguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaguanidine [INN:BAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfaguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfaguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(aminoiminomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfaguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15XQ8043FN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sulfaguanidine is a sulfonamide antibiotic that exerts its bacteriostatic effect by competitively inhibiting the synthesis of dihydrofolic acid. It achieves this by interfering with the utilization of para-aminobenzoic acid (PABA) by bacteria. [] This inhibition disrupts the synthesis of folic acid, a crucial coenzyme for bacterial growth and multiplication. []

A: Unlike bacteria, mammalian cells cannot synthesize folic acid and rely on dietary sources. [] Therefore, Sulfaguanidine's inhibitory action on folic acid synthesis is specific to bacteria and does not harm mammalian cells.

A: Blocking folic acid synthesis inhibits the formation of purines and pyrimidines, essential components of DNA and RNA. [] This disruption halts bacterial cell division and growth, ultimately leading to bacteriostasis. []

A: Sulfaguanidine has the molecular formula C₇H₁₀N₄O₂S and a molecular weight of 214.24 g/mol. []

A: Sulfaguanidine exhibits characteristic absorption bands in both infrared and ultraviolet-visible spectra. [, ] These spectral features are essential for identifying and quantifying the compound in various matrices.

A: Research indicates that adding dry feces from drug-free animals to the diet of rats treated with sulfonamides, including Sulfaguanidine, can significantly improve their growth rate. [] This suggests a complex interaction between the drug, gut microbiota, and host metabolism.

ANone: The current research on Sulfaguanidine primarily focuses on its antimicrobial activity and does not provide conclusive evidence for its direct involvement in catalytic processes.

A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the structural changes of Sulfaguanidine upon conversion to its azanion form. [] These studies provide insights into the electronic distribution and bonding characteristics of the molecule.

A: Modifications to the N′-substituted group of Sulfaguanidine can significantly influence its potency and spectrum of activity. [] For instance, compounds with varying N′-substitutions exhibit different levels of inhibition against gram-negative intestinal bacilli. []

A: Studies in rats indicate that Sulfaguanidine exhibits significantly higher bioavailability in neonates compared to adults. [] This difference is attributed to the enhanced absorption capacity of the immature gastrointestinal tract in newborns. []

ANone: As with all pharmaceutical compounds, handling and disposal of Sulfaguanidine should adhere to established safety guidelines and regulations. It's crucial to consult relevant safety data sheets and regulatory bodies for specific information.

A: Sulfaguanidine exhibits poor absorption from the gastrointestinal tract in adult rats but is efficiently absorbed by the immature intestines of neonates. [] Following intravenous administration in adult rats, its elimination follows a two-compartment open model. []

A: Research suggests that the effectiveness of Sulfaguanidine is not solely dependent on its blood concentration. [] Factors such as gut microbiota composition and host metabolism play a significant role in its activity. []

A: Various animal models, including rats, mice, rabbits, and chickens, have been employed to investigate the efficacy and toxicity of Sulfaguanidine. [, , , ] These models provide insights into the drug's pharmacokinetics, pharmacodynamics, and potential side effects.

A: Yes, clinical studies have been conducted to assess the efficacy of Sulfaguanidine in treating conditions like Asiatic cholera and bacillary dysentery. [, ] These studies highlight its potential therapeutic benefits in specific infectious diseases.

A: Bacterial resistance to Sulfaguanidine can arise from various mechanisms, including mutations in the enzymes involved in folic acid synthesis and increased production of PABA. [] These adaptations allow bacteria to circumvent the drug's inhibitory action.

A: While generally considered safe, Sulfaguanidine, like other sulfonamides, can cause adverse effects such as nausea, vomiting, headache, and skin rashes. [, ] Prolonged administration can lead to more severe complications, including blood dyscrasias. []

ANone: The provided research papers primarily focus on Sulfaguanidine's antimicrobial activity, pharmacokinetics, and toxicity. Further investigations are necessary to explore these specific aspects comprehensively.

A: Several other classes of antibiotics, including penicillins, cephalosporins, tetracyclines, and fluoroquinolones, can serve as alternatives to Sulfaguanidine. [] The choice of antimicrobial agent depends on factors such as the infecting organism, severity of infection, patient characteristics, and potential side effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。